molecular formula C8H11BrCl2N2 B13448251 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride

5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride

Cat. No.: B13448251
M. Wt: 285.99 g/mol
InChI Key: YLYACJSCCPTWHH-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride is a chemical compound with the molecular formula C8H9BrN2·2HCl It is a derivative of naphthyridine, a bicyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride typically involves the bromination of 1,2,3,4-tetrahydro-1,7-naphthyridine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including cyclization reactions and nucleophilic substitution reactions. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional functional groups, while substitution reactions can produce a variety of substituted naphthyridines .

Scientific Research Applications

5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antiparasitic properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride is unique due to its specific bromination pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for specific synthetic and research applications where these properties are advantageous .

Properties

Molecular Formula

C8H11BrCl2N2

Molecular Weight

285.99 g/mol

IUPAC Name

5-bromo-1,2,3,4-tetrahydro-1,7-naphthyridine;dihydrochloride

InChI

InChI=1S/C8H9BrN2.2ClH/c9-7-4-10-5-8-6(7)2-1-3-11-8;;/h4-5,11H,1-3H2;2*1H

InChI Key

YLYACJSCCPTWHH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=NC=C2NC1)Br.Cl.Cl

Origin of Product

United States

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